(3-Butyl-1-bicyclo[1.1.1]pentanyl)hydrazine
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Overview
Description
(3-Butyl-1-bicyclo[111]pentanyl)hydrazine is a compound that features a bicyclo[111]pentane core, which is a highly strained and unique structural motif
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Butyl-1-bicyclo[1.1.1]pentanyl)hydrazine typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . Another approach involves the nickel/photoredox-catalyzed multicomponent dicarbofunctionalization of [1.1.1]propellane .
Industrial Production Methods
Industrial production methods for (3-Butyl-1-bicyclo[11
Chemical Reactions Analysis
Types of Reactions
(3-Butyl-1-bicyclo[1.1.1]pentanyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using photoredox catalysis to form radical cations.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions
Common reagents used in these reactions include photoredox catalysts, nickel catalysts, and various nucleophiles and radicals .
Major Products
The major products formed from these reactions include substituted bicyclo[1.1.1]pentane derivatives, which can be further functionalized for various applications .
Scientific Research Applications
(3-Butyl-1-bicyclo[1.1.1]pentanyl)hydrazine has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of (3-Butyl-1-bicyclo[1.1.1]pentanyl)hydrazine involves its interaction with molecular targets through its strained bicyclo[1.1.1]pentane core. This core can undergo strain-release reactions, leading to the formation of reactive intermediates that can interact with various molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: A core structure used as a bioisostere for 1,4-disubstituted arenes and tert-butyl groups.
Bicyclo[1.1.0]butane: Another strained bicyclic compound used in strain-release chemistry.
Uniqueness
(3-Butyl-1-bicyclo[1.1.1]pentanyl)hydrazine is unique due to its specific substitution pattern and the presence of a hydrazine group, which imparts distinct reactivity and potential applications compared to other bicyclo[1.1.1]pentane derivatives .
Properties
IUPAC Name |
(3-butyl-1-bicyclo[1.1.1]pentanyl)hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-2-3-4-8-5-9(6-8,7-8)11-10/h11H,2-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDPVTYQJVKKGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC12CC(C1)(C2)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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